![molecular formula C18H18N2O6S B1204034 Cefaloram CAS No. 859-07-4](/img/structure/B1204034.png)
Cefaloram
描述
头孢拉定是一种合成的广谱抗生素,属于头孢菌素类。它以其对多种革兰氏阳性和革兰氏阴性细菌的强效抗菌活性而闻名。 头孢拉定在治疗由耐甲氧西林金黄色葡萄球菌、肺炎链球菌和淋病奈瑟菌引起的感染方面尤其有效 .
准备方法
头孢拉定由7-氨基头孢烷酸和苯乙酰氯合成。 反应涉及在受控条件下用苯乙酰氯酰化7-氨基头孢烷酸,生成头孢拉定 . 头孢拉定的工业生产遵循类似的合成路线,但规模更大,通过优化的反应条件和纯化过程确保高纯度和高产率 .
化学反应分析
头孢拉定经历了几种类型的化学反应,包括:
氧化: 头孢拉定可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以改变头孢拉定中的官能团,改变其抗菌特性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .
科学研究应用
Chemistry Applications
Cefaloram is primarily utilized as a model compound for studying β-lactam antibiotics. Its structural properties allow researchers to investigate the chemical behavior of β-lactams, including their stability and reactivity under various conditions. This has implications for the development of new antibiotics and understanding resistance mechanisms.
Biological Research
In biological studies, this compound is employed to explore bacterial resistance mechanisms. Research indicates that this compound demonstrates enhanced activity against penicillinase-producing Staphylococcus aureus, a common pathogen that poses challenges in treatment due to its ability to inactivate many β-lactam antibiotics. The compound's resistance to breakdown by bacterial enzymes makes it a valuable subject for investigating new strategies to combat antibiotic resistance .
Medical Applications
This compound has been investigated for its efficacy in treating various bacterial infections, particularly those caused by drug-resistant strains. Studies have shown that this compound exhibits synergistic effects when combined with other antibiotics such as benzylpenicillin and fusidic acid. This combination therapy approach is promising for enhancing antibacterial effectiveness against resistant strains .
Case Study: Combination Therapy
A study demonstrated that combining this compound with benzylpenicillin significantly improved treatment outcomes in mice infected with penicillinase-producing Staphylococcus aureus. The combination resulted in higher survival rates and reduced bacterial load compared to monotherapy .
Industrial Applications
In the pharmaceutical industry, this compound plays a role in the development of new drug formulations and delivery systems. Its properties are leveraged to create innovative formulations that enhance bioavailability and therapeutic efficacy. For instance, liposomal formulations incorporating this compound have shown improved stability and antibacterial activity against biofilms formed by Pseudomonas aeruginosa, a major concern in chronic infections such as cystic fibrosis .
Data Table: Comparison of this compound with Other Antibiotics
Antibiotic | Spectrum of Activity | Resistance Mechanism | Synergistic Potential |
---|---|---|---|
This compound | Gram-positive (including resistant strains) | β-lactamase resistance | High |
Benzylpenicillin | Gram-positive | β-lactamase susceptibility | Moderate |
Ceftazidime | Broad spectrum (Gram-negative) | Extended-spectrum β-lactamases | Low |
Fusidic Acid | Gram-positive | Not typically affected by β-lactamases | High |
作用机制
头孢拉定通过与位于细菌细胞壁内膜上的青霉素结合蛋白结合并使其失活来发挥抗菌作用。这些蛋白质对于细菌细胞壁合成的末期阶段至关重要。 通过抑制这些蛋白质,头孢拉定破坏肽聚糖链的交联,削弱细菌细胞壁并导致细胞裂解 .
相似化合物的比较
头孢拉定在头孢菌素中是独一无二的,因为它具有广谱活性并且对耐甲氧西林金黄色葡萄球菌有效。类似的化合物包括:
头孢克洛: 第二代头孢菌素,具有较窄的活性谱。
头孢呋辛: 另一种第二代头孢菌素,对不同范围的细菌有效。
头孢唑林: 第一代头孢菌素,主要用于手术预防
头孢拉定的独特结构和广谱活性使其在临床和研究环境中成为一种宝贵的抗生素。
生物活性
Cefaloram is a first-generation cephalosporin antibiotic that has garnered attention in both clinical and research settings due to its unique properties and efficacy against various bacterial strains. This article delves into the biological activity of this compound, including its mechanism of action, effectiveness against resistant bacteria, and emerging research applications.
This compound functions as a β-lactam antibiotic , primarily exerting its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. This binding inhibits the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall. Consequently, this disruption leads to cell lysis and death of susceptible bacteria .
Efficacy Against Resistant Strains
One of the notable features of this compound is its enhanced activity against penicillinase-producing Staphylococcus aureus (Pseudomonas aeruginosa), which are known for their resistance to many β-lactam antibiotics. Research indicates that this compound demonstrates comparable activity to benzylpenicillin against various Gram-positive bacteria but exhibits significantly higher efficacy against these resistant strains due to its stability against β-lactamases .
Research Applications
This compound is not only utilized in clinical settings but also serves as a valuable tool in scientific research. Its applications include:
- Model Compound : Used extensively in studies focused on β-lactam antibiotics and their chemical properties.
- Bacterial Resistance Studies : Investigated for its role in understanding mechanisms of bacterial resistance and the development of new antibiotics.
- Pharmaceutical Development : Employed in creating novel drug formulations and delivery systems.
1. Synergistic Effects with Other Antibiotics
Research has shown that this compound can exhibit synergistic effects when combined with other antibiotics, such as benzylpenicillin and fusidic acid. In vitro studies indicate that these combinations can enhance antibacterial activity against certain resistant strains, suggesting potential for combination therapies in clinical settings .
2. Biofilm Dispersal
Recent studies have explored this compound's role in biofilm dispersal, particularly concerning Pseudomonas aeruginosa infections. The compound has been integrated into nitric oxide-donor prodrugs (C3Ds), which release nitric oxide upon interaction with bacterial β-lactamases. This mechanism has demonstrated potential for disrupting biofilms formed by resistant bacteria, thereby enhancing treatment efficacy .
Comparative Efficacy Table
Antibiotic | MIC (µg/mL) | Activity Against Resistant Strains | Synergistic Potential |
---|---|---|---|
This compound | 1-16 | High | Yes |
Benzylpenicillin | 0.5-8 | Moderate | Yes |
Ceftazidime | 0.5-16 | Moderate | Limited |
Colistin | 4-16 | Low | Yes |
属性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCPYKUMJBHBH-RHSMWYFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046106 | |
Record name | Cefaloram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859-07-4 | |
Record name | Cephalosporin G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefaloram [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefaloram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefaloram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFALORAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3086GQJ9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Cephaloram effective against penicillinase-producing Staphylococcus aureus strains?
A1: While Cephaloram demonstrates comparable activity to Benzylpenicillin against many Gram-positive bacteria, it exhibits significantly higher activity against penicillinase-producing Staphylococcus aureus strains []. This enhanced activity is likely due to its resistance to breakdown by bacterial enzymes, such as penicillinases, which are responsible for inactivating penicillin antibiotics.
Q2: Does Cephaloram demonstrate any synergistic effects when combined with other antibiotics?
A2: Yes, research indicates that Cephaloram exhibits synergistic effects in vitro when combined with other antibiotics, including Benzylpenicillin, Fusidic acid, and Cephalosporin P1, against a weak penicillinase-producing strain of Staphylococcus aureus []. Additionally, a combination of Cephalosporin C or its pyridine derivative with Benzylpenicillin showed significant synergistic protection in mice infected with a strong penicillinase-producing Staphylococcus aureus strain []. These findings suggest potential benefits of combination therapy using Cephaloram and other antibiotics.
Q3: What are the metabolic pathways of orally administered Cephaloram in rats?
A3: Studies in rats reveal that orally administered Cephaloram undergoes significant degradation within the gut. The resulting degradation products are then partially absorbed, with approximately half of the administered radioactive dose being excreted in urine as Thienylacetylglycine, Thienylacetamidoethanol, and an unidentified polar metabolite []. Interestingly, Thienylacetamidoethanol is believed to be formed through the enzymatic reduction of a metabolic intermediate, Thienylacetamidoacetaldehyde [].
Q4: Can Penicillin be chemically converted into Cephalosporin lactones like Cephaloram?
A4: Yes, researchers have successfully converted Penicillin G into both Cephaloram lactone and 6-Epicephaloram lactone []. This conversion involves a multi-step process, starting with replacing the thiazolidine ring in Penicillin with a specific mercaptan molecule. This is followed by intramolecular cyclization and the introduction of a double bond at the C(3) position, ultimately yielding the desired Cephalosporin lactones [].
Q5: Does resistance develop against Cephaloram, and if so, how does it compare to other antibiotics?
A5: Research shows that continuous exposure of Staphylococcus aureus to Cephaloram can lead to resistance development. Specifically, after 48 subcultures in the presence of Cephaloram, the minimum inhibitory concentration (MIC) against the bacteria increased four-fold compared to Cephalosporin C []. This suggests that while Cephaloram might be initially effective, continuous exposure can lead to resistance development, highlighting the need for judicious antibiotic use and exploration of strategies to mitigate resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。